molecular formula C10H8BrClO B1626014 2-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 56820-57-6

2-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1626014
Key on ui cas rn: 56820-57-6
M. Wt: 259.52 g/mol
InChI Key: XIRKKYRDOMRHSE-UHFFFAOYSA-N
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Patent
US03985731

Procedure details

To a solution of 7-chloro-1-tetralone, 204.3 g, (1.1 moles), in carbon disulfide (1.08 liters) there is dropwise, with stirring, 176 g (1.1 moles) of bromine in 540 ml carbon disulfide at 0°-5° C. After stirring for an additional 30 minutes, the solvent is removed, giving a dark brown syrup, weighing 315 g. The crude product is used as is in the following step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.08 L
Type
solvent
Reaction Step Four
Quantity
540 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[Br:13]Br>C(=S)=S>[Br:13][CH:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[C:9]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2CCCC(C2=C1)=O
Step Two
Name
Quantity
176 g
Type
reactant
Smiles
BrBr
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.08 L
Type
solvent
Smiles
C(=S)=S
Step Five
Name
Quantity
540 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°-5° C
STIRRING
Type
STIRRING
Details
After stirring for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
giving a dark brown syrup

Outcomes

Product
Name
Type
Smiles
BrC1C(C2=CC(=CC=C2CC1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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